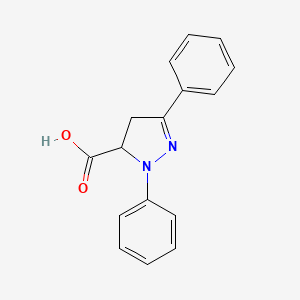
4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol
Descripción general
Descripción
“4-(4-(4-(Trifluoromethoxy)phenoxy)piperidin-1-yl)phenol” is a chemical compound with the CAS Number: 681482-81-5 . It has a molecular weight of 353.34 . The compound is solid in physical form and is stored under nitrogen at a temperature of 4°C . It is also known as 4-{4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl}phenol .
Synthesis Analysis
This compound is an intermediate in the synthesis of Delamanid , a novel anti-tuberculosis medication that inhibits mycolic acid synthesis and shows potent in-vitro and in-vivo activity against drug-resistant strains of Mycobacterium tuberculosis .Molecular Structure Analysis
The InChI code for this compound is 1S/C18H18F3NO3/c19-18(20,21)25-17-7-5-15(6-8-17)24-16-9-11-22(12-10-16)13-1-3-14(23)4-2-13/h1-8,16,23H,9-12H2 . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a solid and is stored under nitrogen at a temperature of 4°C . It has a molecular weight of 353.34 .Aplicaciones Científicas De Investigación
Radiolabeled Probes for σ Receptors
4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol and similar compounds have been synthesized as potential σ receptor ligands. These compounds, including halogenated 4-(phenoxymethyl)piperidines, were evaluated for their affinity and selectivity using receptor binding assays. One such compound, 1-(trans-iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine, labeled with Iodine-123, demonstrated high uptake and retention in rat brain and organs possessing σ receptors, indicating potential as probes for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).
Antidepressant Activity
Synthesis of 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols was carried out, and these compounds were evaluated for antidepressant activity. They exhibited fluoxetine-like antireserpine and anorexigenic activity, although no effect was observed on gross behavior (Kumar et al., 2004).
Aggregation and Fluorescence Properties
The synthesis and characterization of novel zinc phthalocyanines bearing tetrakis-4-(3-(piperidin-1-yl)phenoxy) with various substituents were explored. These compounds showed good solubility in organic solvents and demonstrated interesting aggregation behavior and fluorescence properties, suggesting potential applications in materials science (Muthukumar et al., 2016).
Glycine Transporter Type-2 Inhibitors
Phenoxymethylbenzamide derivatives, including 4-(4-(4-(trifluoromethyl)phenoxy)piperidin-1-yl)phenol analogs, were identified as novel inhibitors of glycine transporter type-2 (GlyT-2). These compounds showed inhibitory activity and potential therapeutic applications in neuropathic pain (Takahashi et al., 2014).
Spectral Characterization of Related Substances
Related substances to 4-(4-(4-(trifluoromethyl)phenoxy)piperidin-1-yl)phenol were identified and characterized using NMR, FT-IR, and HRMS techniques. These substances are intermediates in the synthesis of certain drugs, highlighting the importance of analytical methods in pharmaceutical research (Jayachandra et al., 2018).
Propiedades
IUPAC Name |
4-[4-[4-(trifluoromethyl)phenoxy]piperidin-1-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c19-18(20,21)13-1-7-16(8-2-13)24-17-9-11-22(12-10-17)14-3-5-15(23)6-4-14/h1-8,17,23H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQZDTIIIPKVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20582696 | |
| Record name | 4-{4-[4-(Trifluoromethyl)phenoxy]piperidin-1-yl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol | |
CAS RN |
681509-01-3 | |
| Record name | 4-{4-[4-(Trifluoromethyl)phenoxy]piperidin-1-yl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Benzenesulfonic acid, 4-[[ethyl(3-methylphenyl)amino]methyl]-](/img/structure/B3055902.png)



![Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl-](/img/structure/B3055908.png)
![Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[N-ethyl-2-methyl-](/img/structure/B3055911.png)
